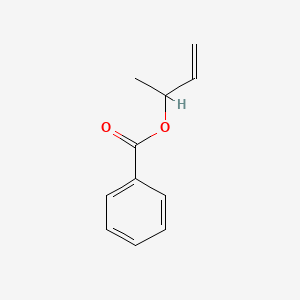

3-Buten-2-ol, benzoate

Description

Contextualization within Modern Organic Synthesis

In the realm of modern organic synthesis, allylic esters are highly valued for their versatility. They serve as key precursors in the synthesis of complex molecules, including natural products and pharmaceuticals. nih.gov The reactivity of the allyl group, coupled with the stability of the ester, allows for a diverse range of chemical manipulations. nih.gov Esterification, the fundamental reaction for forming these compounds, involves the coupling of a carboxylic acid and an alcohol. nih.gov Contemporary research often focuses on developing more efficient, catalytic methods for their synthesis to minimize waste and improve atom economy. nih.gov

Importance of Chiral Allylic Systems in Advanced Chemical Research

Chirality, or the "handedness" of a molecule, is a critical factor in the biological activity of many compounds. numberanalytics.comontosight.ai Chiral allylic systems, which possess a stereocenter, are of paramount importance in advanced chemical research, particularly in the development of new therapeutic agents. nih.gov The precise three-dimensional arrangement of atoms in a chiral molecule can dramatically influence its interaction with biological targets like proteins and enzymes. nih.gov Consequently, the synthesis of enantiomerically pure chiral allylic alcohols and their derivatives is a significant focus of contemporary organic chemistry. nih.gov The development of catalytic asymmetric methods allows for the selective production of one enantiomer over the other, a crucial step in manufacturing effective and safe pharmaceuticals. numberanalytics.comnih.gov

Overview of 3-Buten-2-ol (B146109), Benzoate (B1203000) as a Model Compound for Mechanistic and Synthetic Studies

3-Buten-2-ol, benzoate, serves as an important model compound for investigating reaction mechanisms and exploring new synthetic strategies. Its structure contains the core features of an allylic ester, including a chiral center, making it an ideal substrate for studying stereoselective reactions. Researchers utilize this and similar compounds to test the efficacy of new catalysts, to understand the intricacies of reaction pathways, and to develop novel methods for constructing complex molecular architectures. The benzoate group provides a stable and easily identifiable marker for analytical purposes.

Below is a table detailing the key properties of this compound:

| Property | Value |

| CAS Registry Number | 65001-62-9 |

| Molecular Formula | C₁₁H₁₂O₂ |

| Molecular Weight | 176.2118 g/mol |

| IUPAC Name | This compound |

Data sourced from NIST Chemistry WebBook nist.gov

The study of compounds like this compound contributes significantly to the foundational knowledge of organic chemistry, enabling the design and synthesis of increasingly complex and functionally diverse molecules.

Structure

3D Structure

Properties

Molecular Formula |

C11H12O2 |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

but-3-en-2-yl benzoate |

InChI |

InChI=1S/C11H12O2/c1-3-9(2)13-11(12)10-7-5-4-6-8-10/h3-9H,1H2,2H3 |

InChI Key |

ZNWBXXLWBPWQAT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C=C)OC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 3 Buten 2 Ol, Benzoate

Reaction Pathway Elucidation for Esterification and Transesterification Processes

The formation and transformation of the ester linkage in 3-Buten-2-ol (B146109), benzoate (B1203000), are fundamental processes in organic synthesis. These reactions, namely esterification and transesterification, proceed through well-defined reaction pathways.

Esterification: The synthesis of 3-Buten-2-ol, benzoate, is typically achieved through the esterification of 3-buten-2-ol with benzoic acid, often catalyzed by a strong acid. This reaction follows the general mechanism of Fischer esterification. The process is initiated by the protonation of the carbonyl oxygen of benzoic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon libretexts.orgyoutube.com. The hydroxyl group of 3-buten-2-ol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate libretexts.org. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give this compound, and regenerate the acid catalyst libretexts.org. All steps in this process are reversible, and the reaction equilibrium can be shifted towards the product by removing water or using an excess of one of the reactants tcu.edu.

Transesterification: This process involves the conversion of one ester to another by exchanging the alkoxy group. For this compound, this can be achieved by reacting it with another alcohol in the presence of an acid or a base catalyst.

Acid-Catalyzed Transesterification: The mechanism is analogous to Fischer esterification, following a protonation-addition-deprotonation-protonation-elimination-deprotonation (PADPED) sequence masterorganicchemistry.com. The carbonyl oxygen of the benzoate ester is protonated, followed by nucleophilic attack from the new alcohol. After a series of proton transfers, the original alcohol (3-buten-2-ol) is eliminated, and the new ester is formed.

Base-Catalyzed Transesterification: Under basic conditions, a strong nucleophile, such as an alkoxide, directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate masterorganicchemistry.com. The elimination of the 3-buten-2-oxide leaving group results in the formation of the new ester masterorganicchemistry.com. This process is generally faster than the acid-catalyzed equivalent but is not suitable for substrates with base-sensitive functional groups.

A summary of the key steps in these processes is provided in the table below.

| Reaction | Catalyst | Key Steps |

| Esterification | Acid | 1. Protonation of carboxylic acid. 2. Nucleophilic attack by alcohol. 3. Formation of tetrahedral intermediate. 4. Elimination of water. 5. Deprotonation to yield the ester. |

| Transesterification | Acid | 1. Protonation of ester carbonyl. 2. Nucleophilic attack by new alcohol. 3. Proton transfers. 4. Elimination of original alcohol. 5. Deprotonation to yield the new ester. |

| Transesterification | Base | 1. Nucleophilic attack by alkoxide on ester carbonyl. 2. Formation of tetrahedral intermediate. 3. Elimination of the original alkoxide. |

Stereochemical Mechanism Studies of Allylic Transformations and Isomerizations

The presence of an allylic system in this compound, makes it a substrate for a variety of stereochemically significant transformations, including allylic substitutions and isomerizations.

Isomerizations: Allylic alcohols and their derivatives can undergo isomerization reactions, often catalyzed by transition metals like ruthenium. While specific studies on the isomerization of this compound, are not extensively documented, the general mechanism for allylic alcohol isomerization involves the formation of a metal-hydride intermediate. This process can lead to the migration of the double bond, potentially converting 3-buten-2-ol derivatives to the thermodynamically more stable 2-buten-1-ol isomers. The stereochemical course of such isomerizations is highly dependent on the catalyst and reaction conditions.

The following table summarizes the expected stereochemical outcomes for allylic transformations of a chiral this compound derivative.

| Reaction | Catalyst System | Nucleophile Type | Expected Stereochemical Outcome |

| Allylic Alkylation | Palladium with "soft" ligands | Soft (e.g., malonates) | Retention of stereochemistry |

| Allylic Alkylation | Palladium with specific ligands | Hard (e.g., organozincs) | Inversion of stereochemistry |

| Isomerization | Ruthenium complexes | - | Dependent on catalyst and conditions |

Catalytic Cycle Analysis in Asymmetric Synthesis

The asymmetric synthesis of chiral molecules is a cornerstone of modern organic chemistry. This compound, can serve as a prochiral substrate or be a product in enantioselective reactions. Understanding the catalytic cycle is key to optimizing these transformations.

In a typical palladium-catalyzed asymmetric allylic alkylation, the catalytic cycle begins with the coordination of the palladium(0) catalyst to the double bond of the allylic benzoate. This is followed by oxidative addition, where the palladium inserts into the carbon-oxygen bond of the ester, displacing the benzoate leaving group and forming a π-allylpalladium(II) complex. The stereochemistry of this complex is influenced by the chiral ligands attached to the palladium center. The incoming nucleophile then attacks the π-allyl complex, typically from the face opposite to the palladium, leading to the formation of the new carbon-carbon bond. Finally, reductive elimination regenerates the palladium(0) catalyst, which can then enter another catalytic cycle.

The enantioselectivity of the reaction is determined by the chiral environment created by the ligands around the metal center, which directs the nucleophilic attack to one of the two enantiotopic termini of the π-allyl intermediate.

A simplified representation of a catalytic cycle for the asymmetric allylic alkylation of a substrate to form a derivative of this compound is shown below.

| Stage | Description |

| 1. Catalyst Activation | A Pd(0) complex is the active catalyst. |

| 2. Oxidative Addition | The Pd(0) catalyst reacts with an allylic precursor to form a π-allylpalladium(II) complex. |

| 3. Nucleophilic Attack | A nucleophile attacks the π-allyl complex, guided by the chiral ligand. |

| 4. Reductive Elimination | The product is released, and the Pd(0) catalyst is regenerated. |

Role of Intermolecular Interactions in Reaction Dynamics

Intermolecular interactions, such as hydrogen bonding and van der Waals forces, can play a significant role in the dynamics and kinetics of chemical reactions. While computational studies specifically on this compound, are limited, inferences can be drawn from related systems.

In reactions involving benzoic acid or benzoate derivatives, hydrogen bonding can be a crucial factor. For instance, in the reaction of benzoic acid with hydroxyl radicals, the formation of pre-reactive complexes stabilized by hydrogen bonds can alter the reaction energy barriers researchgate.net. Similarly, in the esterification of 3-buten-2-ol with benzoic acid, hydrogen bonding between the reactants and the catalyst can influence the orientation of the molecules in the transition state, thereby affecting the reaction rate.

Furthermore, the structure of the substrate itself can influence reaction kinetics through intramolecular interactions. For example, studies on fluorenyl benzoates have shown that steric interactions can lead to geometric distortions that affect the C-H bond strength and the basicity of the carboxylate, ultimately impacting the rate of C-H oxidation nih.gov. In the case of this compound, the conformation of the molecule and potential non-covalent interactions between the benzoate group and the butenyl chain could influence its reactivity in various transformations.

The table below highlights potential intermolecular interactions and their possible effects on reactions involving this compound.

| Interaction Type | Potential Role in Reaction Dynamics |

| Hydrogen Bonding | - Stabilization of transition states.- Orientation of reactants and catalysts.- Alteration of reaction energy barriers. |

| Van der Waals Forces | - Influence on substrate-catalyst binding.- Control of stereoselectivity through steric hindrance. |

| π-π Stacking | - Potential for interaction between the benzoate aromatic ring and other aromatic systems in the reaction mixture. |

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution NMR spectroscopy is a powerful, non-destructive technique for determining the carbon-hydrogen framework of a molecule. For 3-Buten-2-ol (B146109), benzoate (B1203000), both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are crucial for unambiguous signal assignment and stereochemical analysis.

Based on the structure, the ¹H NMR spectrum is predicted to show distinct signals for the vinyl protons, the methine proton adjacent to the oxygen, the methyl protons, and the aromatic protons of the benzoate group. The chemical shifts are influenced by the electronegativity of adjacent atoms and the anisotropic effects of the double bond and aromatic ring. libretexts.org

Similarly, the ¹³C NMR spectrum will display unique resonances for each carbon atom, with the carbonyl carbon of the ester appearing at a characteristic downfield shift. chemicalbook.com The chemical shifts for the carbons of the butenyl group will be influenced by the esterification.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Buten-2-ol, benzoate

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Methyl (CH₃) | ~1.3 | ~20 |

| Methine (CH-O) | ~5.4 | ~75 |

| Vinylic (=CH₂) | ~5.2 (cis), ~5.3 (trans) | ~115 |

| Vinylic (=CH-) | ~5.9 | ~140 |

| Aromatic (ortho) | ~8.0 | ~130 |

| Aromatic (meta) | ~7.4 | ~128 |

| Aromatic (para) | ~7.5 | ~133 |

| Aromatic (ipso) | - | ~130 |

| Carbonyl (C=O) | - | ~166 |

Note: These are estimated values based on typical ranges for similar functional groups and may vary in different solvents.

Two-dimensional NMR techniques are essential for confirming the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy) would reveal correlations between coupled protons, such as the methine proton and the adjacent vinyl and methyl protons. chemsrc.comrsc.org

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the 1D spectra. chemsrc.comchemspider.com

NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of protons. This would be particularly useful in confirming the stereochemistry around the chiral center by observing through-space interactions between the methine proton and the methyl or vinyl protons.

Since this compound is a chiral molecule, determining its enantiomeric excess (ee) is important. Chiral Lanthanide Shift Reagents (LSRs), such as Eu(hfc)₃, can be employed. nist.gov These reagents form diastereomeric complexes with the enantiomers in solution, leading to the separation of their NMR signals. nih.gov The integration of the separated signals allows for the quantification of the enantiomeric ratio. rsc.orgsielc.com

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a destructive technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, with a molecular formula of C₁₁H₁₂O₂, the expected molecular weight is approximately 176.21 g/mol .

The fragmentation pattern in electron ionization (EI) mass spectrometry is predictable. Key fragmentation pathways for esters often involve cleavage at the ester linkage. We would anticipate observing a prominent peak corresponding to the benzoyl cation (C₆H₅CO⁺) at m/z 105, which is often the base peak in the mass spectra of benzoate esters. nist.gov Another significant fragment would likely arise from the loss of the benzoate group, resulting in a butenyl cation at m/z 55. Other fragments could result from the loss of a methyl radical or other rearrangements. researchgate.net

Table 2: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment Ion | Notes |

| 176 | [C₁₁H₁₂O₂]⁺ | Molecular Ion |

| 105 | [C₆H₅CO]⁺ | Benzoyl cation, likely base peak |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 55 | [C₄H₇]⁺ | Butenyl cation |

While EI-MS is common, softer ionization techniques can provide complementary information.

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are soft ionization methods that typically produce the protonated molecule [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺), with minimal fragmentation. mdpi.com These techniques would be useful for confirming the molecular weight of this compound.

Fast Atom Bombardment (FAB) is another soft ionization technique that can provide molecular ion information.

Fourier Transform Mass Spectrometry (FT-MS) , particularly Fourier Transform Ion Cyclotron Resonance (FT-ICR-MS), offers ultra-high resolution and mass accuracy, allowing for the unambiguous determination of the elemental composition of the parent ion and its fragments.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Structure Studies

IR and UV-Vis spectroscopy provide information about the functional groups and electronic structure of the molecule.

Infrared (IR) Spectroscopy : The IR spectrum of this compound is expected to show characteristic absorption bands. A strong band around 1720 cm⁻¹ would correspond to the C=O stretching of the ester group. The C-O stretching of the ester would appear in the 1250-1300 cm⁻¹ region. Aromatic C-H stretching would be observed above 3000 cm⁻¹, while aliphatic C-H stretching would be just below 3000 cm⁻¹. The C=C stretching of the vinyl group would be around 1640 cm⁻¹. chemsrc.com

Ultraviolet-Visible (UV-Vis) Spectroscopy : The UV-Vis spectrum is dominated by the electronic transitions of the benzoate chromophore. Strong absorption bands related to π→π* transitions of the aromatic ring are expected in the UV region, likely around 230 nm and 270-280 nm. The vinyl group may slightly influence the position and intensity of these bands.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique used to study species with unpaired electrons, such as radicals. In the context of this compound, EPR would not be used to study the ground-state molecule as it is not a radical. However, EPR could be employed to detect and characterize any radical intermediates that might be formed during chemical reactions or upon irradiation of the compound. For instance, if the compound undergoes a reaction that generates a radical cation, EPR would be the primary tool for its detection and structural characterization.

Computational Chemistry Approaches to 3 Buten 2 Ol, Benzoate Research

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules. For 3-buten-2-ol (B146109), benzoate (B1203000), DFT calculations are instrumental in understanding its electronic structure and predicting its reactivity.

Researchers use DFT to calculate fundamental properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and electrostatic potential maps. The location of the HOMO can indicate the site of oxidation or nucleophilic attack, while the LUMO location suggests the site for reduction or electrophilic attack. For an allylic compound like 3-buten-2-ol, benzoate, these calculations can predict the relative reactivity of the double bond versus the carbonyl group of the ester.

In the context of catalysis, DFT is used to study how the electronic structure of this compound changes upon coordination to a metal center, such as palladium or iridium. nih.govnih.govresearchgate.net For instance, in palladium-catalyzed amination reactions involving 3-butene-2-ol, DFT calculations help to elucidate how the catalyst activates the C-O bond, making it susceptible to nucleophilic attack. researchgate.net The calculations can reveal charge polarization within the molecule and the π-allyl intermediate, explaining the regioselectivity of the reaction.

Table 5.1: Illustrative DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value (Arbitrary Units) | Implication for Reactivity |

| HOMO Energy | -6.5 eV | Indicates the energy required to remove an electron; related to ionization potential. |

| LUMO Energy | -0.8 eV | Indicates the energy released when an electron is added; related to electron affinity. |

| HOMO-LUMO Gap | 5.7 eV | A larger gap suggests higher kinetic stability. |

| Mulliken Charge on C3 | +0.15 | Predicts susceptibility to nucleophilic attack at this position in a π-allyl complex. |

| Mulliken Charge on C1 | -0.05 | Predicts susceptibility to electrophilic attack. |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of the electronic ground state, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe conformational changes and intermolecular interactions in a simulated environment that mimics real-world conditions.

For this compound, MD simulations can explore its vast conformational landscape. This includes rotation around the single bonds, such as the C-O ester bond and the C-C bond connecting the chiral center to the vinyl group. The resulting trajectory provides information on the most stable conformers and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its reactivity and interaction with other molecules, such as enzymes or catalysts.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. By placing the this compound molecule in a simulation box with solvent molecules (e.g., water, THF), one can analyze solvation effects, including the formation of hydrogen bonds and van der Waals interactions. researchgate.net In the context of a chemical reaction, MD can simulate the approach of a reactant or a catalyst to the substrate, providing insights into the pre-reaction complex and the role of the local environment in guiding the reaction pathway. nih.gov

Theoretical Studies on Reaction Mechanisms and Transition States

For reactions involving allylic benzoates, such as catalytic allylic substitution, computational studies have been essential. For example, in the π-allyliridium C,O-benzoate-catalyzed allylic amination, DFT calculations have been combined with experimental kinetic data to build a comprehensive mechanistic model. nih.govnih.gov These studies show that the reaction proceeds through the rapid ionization of the allylic benzoate to form a π-allyliridium complex, followed by the turnover-limiting C-N bond formation. nih.gov

Computational analysis of transition states is key to understanding and predicting selectivity. researchgate.net By comparing the activation energies of competing pathways, researchers can explain why a particular regioisomer or stereoisomer is formed preferentially. For instance, in the palladium-catalyzed amination of 3-butene-2-ol, DFT calculations of the transition states for nucleophilic attack at different positions of the π-allyl intermediate revealed that steric repulsions between the ligand and the substrate govern the observed high regio- and stereoselectivity. researchgate.netresearchgate.net

Table 5.2: Example Calculated Free Energy Barriers for a Catalytic Reaction

| Reaction Step | Pathway | Calculated ΔG‡ (kcal/mol) | Significance |

| Oxidative Addition | - | 12.5 | Initial activation of the C-O bond. |

| Nucleophilic Attack | Attack at C1 (linear) | 21.0 | Higher energy barrier, disfavored product. |

| Nucleophilic Attack | Attack at C3 (branched) | 17.5 | Lower energy barrier, favored product. nih.gov |

| Reductive Elimination | - | 8.0 | Facile release of the final product. |

Note: This table presents hypothetical but representative data derived from mechanistic studies on allylic substitutions.

In Silico Design and Optimization of Novel Catalysts for this compound Synthesis

Building on the mechanistic understanding derived from DFT and MD, computational chemistry enables the in silico design and optimization of novel catalysts. acs.org Instead of relying solely on trial-and-error synthesis, researchers can now computationally screen libraries of potential catalysts to identify promising candidates for synthesizing or modifying this compound.

The process often involves a modular approach, where different components of a catalyst, such as the metal center and its surrounding ligands, are systematically varied in the computer. acs.org For each potential catalyst, properties like activity (calculated from the rate-limiting transition state energy) and selectivity (from the energy difference between competing pathways) are computed. This allows for the identification of structure-property relationships. For example, by analyzing the electronic and steric properties of different phosphine (B1218219) ligands in an iridium catalyst, one can predict which ligand will afford the highest enantioselectivity in an asymmetric reaction. nih.govnih.gov

This in silico approach accelerates the discovery process, reduces waste, and lowers experimental costs. Promising candidates identified through computation are then prioritized for laboratory synthesis and testing. This synergy between theoretical prediction and experimental validation is a powerful paradigm in modern catalyst development for reactions like the dual photoredox/cobalt-catalyzed hydrohalogenation of allyl carboxylates. acs.orgacs.org

Prediction of Spectroscopic Parameters from First Principles

Computational methods can accurately predict various spectroscopic parameters from first principles, primarily using DFT. This capability is crucial for structure verification and for interpreting experimental spectra. After calculating the equilibrium geometry of this compound, further calculations can yield its vibrational frequencies (corresponding to IR and Raman spectra) and its nuclear magnetic shielding constants (which are converted to NMR chemical shifts).

The prediction of NMR spectra is particularly useful. By calculating the magnetic shielding for each nucleus (¹H, ¹³C) in the molecule, a theoretical NMR spectrum can be generated. Comparing this predicted spectrum with an experimental one can confirm the structure of a newly synthesized compound or help assign specific peaks to specific atoms in the molecule, which can be ambiguous otherwise. While experimental data for the parent alcohol, 3-buten-2-ol, is available, predicting the spectrum for its benzoate ester can confirm the success of the esterification and help resolve complex spectral regions. chemicalbook.com

Table 5.3: Comparison of Experimental ¹H NMR Shifts for 3-Buten-2-ol and Illustrative Predicted Shifts for this compound

| Proton Environment | Experimental Shift (ppm) in 3-Buten-2-ol chemicalbook.com | Typical Predicted Shift (ppm) in this compound |

| -CH₃ | 1.28 | 1.45 |

| -OH (in alcohol) | 2.06 | N/A |

| >CH-O- | 4.29 | 5.45 |

| =CH₂ (cis to H) | 5.07 | 5.25 |

| =CH₂ (trans to H) | 5.21 | 5.38 |

| -CH= | 5.90 | 6.05 |

| Phenyl Protons | N/A | 7.4-8.1 |

Note: Predicted values are illustrative, showing the expected downfield shift upon esterification, particularly for the proton at the chiral center (>CH-O-).

Environmental Fate and Degradation Pathways

Biodegradation Studies in Various Environmental Compartments

Biodegradation, the breakdown of organic matter by microorganisms, is a crucial process in the removal of chemicals from the environment. The biodegradability of 3-Buten-2-ol (B146109), benzoate (B1203000) will depend on the ability of microbial communities to metabolize both the benzoate and the 3-buten-2-ol moieties.

While direct biodegradation studies on 3-Buten-2-ol, benzoate are limited, the degradation of its expected hydrolysis products, benzoic acid and unsaturated alcohols, is well-documented.

The initial step in the biodegradation of this compound is likely the enzymatic hydrolysis of the ester bond by microbial esterases or lipases, releasing benzoic acid and 3-buten-2-ol. nih.govnih.gov

Benzoic Acid Degradation: Benzoic acid is a common intermediate in the microbial degradation of many aromatic compounds and its metabolic pathways are well-established. wikipedia.orgethz.ch

Aerobic Degradation: Under aerobic conditions, benzoic acid is typically hydroxylated to form catechol. wikipedia.org Catechol then undergoes ring cleavage and further metabolism, ultimately leading to intermediates of the central metabolism, such as acetyl-CoA and succinyl-CoA. ethz.ch

Anaerobic Degradation: In the absence of oxygen, the degradation of benzoate proceeds through a different pathway. It is first activated to benzoyl-CoA, which then undergoes dearomatization and ring cleavage. ethz.ch

3-Buten-2-ol Degradation: The microbial degradation of unsaturated alcohols like 3-buten-2-ol can proceed through several pathways. Microorganisms possess a variety of alcohol dehydrogenases that can oxidize the alcohol group to a ketone (in this case, 3-buten-2-one). researchgate.netasm.org The double bond can also be a site for enzymatic attack, potentially through hydration or epoxidation, leading to a diol or an epoxide, respectively. These intermediates would then be further metabolized. nih.gov

Table 2: Plausible Microbial Degradation Pathway of this compound

| Step | Initial Compound | Enzyme Type (Hypothetical) | Intermediate/Product |

| 1 | This compound | Esterase/Lipase (B570770) | Benzoic acid + 3-Buten-2-ol |

| 2a (Aerobic) | Benzoic acid | Benzoate hydroxylase | Catechol |

| 2b (Anaerobic) | Benzoic acid | Benzoate-CoA ligase | Benzoyl-CoA |

| 3 | 3-Buten-2-ol | Alcohol dehydrogenase | 3-Buten-2-one |

This table outlines a hypothetical degradation pathway based on known metabolic routes for similar compounds.

The presence or absence of oxygen is a critical factor determining the rate and pathway of biodegradation for this compound.

Aerobic Conditions: The aerobic degradation of both benzoic acid and likely 3-buten-2-ol is generally rapid and complete, leading to mineralization (conversion to carbon dioxide and water). nih.gov

Anaerobic Conditions: While anaerobic degradation pathways exist for benzoate, they may be slower than aerobic pathways. nih.gov The fate of 3-buten-2-ol under anaerobic conditions is less certain but would likely involve fermentation pathways. The efficiency of biodegradation can be significantly impacted by the transition between aerobic and anoxic environments. nih.gov

Other factors that can influence the biodegradability of this compound include temperature, pH, nutrient availability, and the presence of a microbial community adapted to degrading similar compounds. nih.gov

Advanced Analytical Techniques for Degradation Product Identification

Identifying the transient intermediates and final products of degradation is essential for understanding the environmental fate of a compound. A variety of advanced analytical techniques can be employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. It would be suitable for detecting and quantifying this compound and its potential degradation products like 3-buten-2-ol and benzoic acid (after derivatization). acs.org

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is well-suited for the analysis of non-volatile and thermally labile compounds. It can be used to identify a wide range of degradation products, including hydroxylated intermediates and conjugated metabolites, without the need for derivatization. nih.gov

Spectrophotometric Methods: These methods can be used for the quantitative determination of esters and their hydrolysis products. For instance, the reaction with hydroxylamine (B1172632) can form hydroxamic acids, which can be measured colorimetrically. acs.org

Table 3: Analytical Techniques for Degradation Studies of this compound

| Technique | Application | Analytes |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile/semi-volatile compounds | This compound; 3-Buten-2-ol; Benzoic acid (derivatized) |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Analysis of non-volatile and polar degradation products | Benzoic acid; Hydroxylated intermediates; Conjugated metabolites |

| Spectrophotometry | Quantitative analysis of esters and hydrolysis products | Total esters; Carboxylic acids |

Applications in Advanced Organic Synthesis and Materials Science

3-Buten-2-ol (B146109), Benzoate (B1203000) as a Chiral Building Block in Natural Product Synthesis

The defined stereochemistry of 3-Buten-2-ol, benzoate allows it to be used as a chiral building block, enabling the construction of intricate, multi-stereocenter molecules with a high degree of control. This is particularly crucial in the total synthesis of natural products, where biological activity is often dependent on a specific stereoisomeric form.

The enantiomerically pure form of the compound, specifically (2S)-3-buten-2-ol benzoate, has been successfully employed as a substrate in palladium-catalyzed asymmetric allylic alkylation reactions. This method is foundational for creating complex amino acid structures. A notable application is in the streamlined, transition-metal-free synthesis of (2S,3R,4R)-4,5-dihydroxy isoleucine (DHIle), an essential amino acid component of α-amanitin, one of the most lethal natural toxins known. acs.org In these syntheses, the benzoate of the chiral butenol (B1619263) serves as a leaving group in a palladium-catalyzed reaction, allowing for the stereocontrolled formation of a new carbon-carbon bond, which is a critical step in building the target molecule's complex architecture. acs.orgacs.org

Table 1: Application of this compound in Asymmetric Synthesis

| Precursor | Reaction Type | Product Application |

|---|

The structure of this compound is also instrumental in directing the stereoselective introduction of new functional groups. In palladium-catalyzed asymmetric reduction reactions, substituted derivatives of 3-buten-2-yl benzoate have been used to generate products with high enantiomeric purity. For instance, the reduction of DL-2-(1-naphthyl)-3-buten-2-yl benzoate using formic acid and a palladium catalyst equipped with a chiral MOP ligand resulted in the formation of 3-(1-naphthyl)-1-butene with an impressive 90% enantiomeric excess (ee). researchgate.net This high degree of stereoselectivity is attributed to the rapid syn-anti isomerization of the π-allylpalladium intermediates formed during the reaction, a process influenced by the structure of the starting ester. researchgate.net This demonstrates the compound's utility in transforming a racemic mixture into a nearly enantiopure product through a stereoselective reaction.

Table 2: Stereoselective Reduction using a this compound Derivative

| Substrate | Reaction | Product | Enantiomeric Excess (ee) |

|---|

Role in Supramolecular Chemistry and Functional Materials

The distinct chemical functionalities within this compound—the aromatic ring, the ester linkage, and the alkene group—provide multiple points for non-covalent interactions, suggesting its potential utility in the fields of supramolecular chemistry and the design of novel functional materials.

While specific self-assembly studies on this compound are not widely documented, the behavior of benzoate derivatives in general provides insight into its potential. Benzoic acid and its derivatives are known to form hydrogen-bonded dimers in solution, which can further aggregate into larger structures through aromatic interactions. rsc.org Furthermore, benzoate groups are frequently used as ligands to construct metal-oxo clusters, such as tetrahedral [Zn₄(μ₄-O)]⁶⁺ cores, which then self-assemble into 2D honeycomb-like supramolecular layers. chemsrc.com The self-assembly process in these systems is governed by a hierarchy of intermolecular forces, including hydrogen bonds and aromatic interactions. rsc.orgchemsrc.com These established principles suggest that this compound could participate in similar self-assembly processes, driven by its benzoate moiety.

The ester linkage is a cornerstone of polymer chemistry, most famously in polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET). acs.org More recently, ester linkages have been employed to construct highly ordered, porous, crystalline materials known as Covalent Organic Frameworks (COFs). acs.orgacs.orgresearchgate.netgoogle.comresearchgate.net These materials are synthesized through reactions like transesterification between building blocks containing alcohol and ester functionalities. google.com The resulting ester-linked COFs can exhibit high surface areas, with values up to 2092 m²/g, and form well-defined two-dimensional structures. researchgate.netgoogle.com The development of ester-linked COFs expands the scope of reticular chemistry, creating robust, porous materials analogous to common polyesters. researchgate.net Given that this compound contains both a polymerizable alkene group and a robust ester linkage, it represents a potential monomer for the design of novel polymers and functional organic frameworks.

Green Synthesis Applications beyond Traditional Industrial Production

Beyond conventional laboratory synthesis, this compound is notable for its connection to natural, "green" production methods. Green chemistry emphasizes processes that are efficient, use renewable resources, and minimize waste and energy usage.

The most direct example of a green synthesis of this compound is its natural biosynthesis. Research has identified 3-buten-2-ol-benzoate as a naturally occurring volatile organic compound in the essential oil of the plant Marrubium vulgare, commonly known as horehound. researchgate.netnih.gov Its presence in different natural populations of the plant has been quantified, highlighting nature's ability to produce this specific ester. researchgate.netnih.gov

Furthermore, synthetic routes that align with green chemistry principles are available. Direct esterification of but-3-en-2-ol with benzoic acid represents an atom-economical approach to forming the compound. rptu.de Additionally, reactions known for high atom economy, such as the Diels-Alder reaction, have been utilized with derivatives like 2-methyl-3-buten-2-ol (B93329) benzoate to construct more complex molecules under mild conditions, representing a greener pathway compared to many traditional methods. google.com

Table 3: Natural Occurrence of this compound

| Plant Source | Common Name | Part of Plant |

|---|

Future Research Directions and Emerging Trends

Integration of Artificial Intelligence and Machine Learning in Catalyst Design for Allylic Ester Transformations

The precise synthesis of complex molecules like derivatives of 3-Buten-2-ol (B146109), benzoate (B1203000), heavily relies on the efficiency and selectivity of catalysts. The traditional process of discovering and optimizing catalysts is often a resource-intensive and time-consuming endeavor, relying on trial-and-error experimentation. azorobotics.combbnchasm.com However, the integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing this field, offering a data-driven approach to accelerate the design of novel catalysts for transformations involving allylic esters. bbnchasm.com

Data Collection: Gathering extensive data from existing literature and experimental results. rsc.org

Descriptor Generation: Representing molecules as a collection of descriptors that are easier for AI to process. asiaresearchnews.com Researchers have developed advanced 2D descriptors, such as Circular Substructure (CircuS) descriptors, that can accurately represent the complex structures of catalysts common in allylic transformations. asiaresearchnews.com

Model Training: Using the collected data and descriptors to train ML models, such as random forests or neural networks, to predict reaction outcomes like yield and enantioselectivity. pnas.org

Prediction and Validation: Employing the trained model to predict the performance of new, untested catalysts. These predictions are then validated through targeted experiments. asiaresearchnews.com

The application of machine learning is not limited to predicting catalyst performance. It also extends to optimizing reaction conditions and gaining deeper insights into reaction mechanisms. acs.orgacs.org By analyzing the features that the ML model deems important, chemists can derive new intuition for designing more effective and selective catalysts for the transformation of allylic esters like 3-Buten-2-ol, benzoate. ulisboa.pt

Table 1: Application of Machine Learning in Asymmetric Catalysis

| ML Approach | Application | Key Benefit | Reference |

|---|---|---|---|

| Random Forest & Decision Tree | Prediction of enantioselectivity in asymmetric hydrogenation. | Accelerates catalyst discovery by predicting efficacy, reducing costs compared to empirical methods. pnas.org | pnas.org |

| 2D Molecular Descriptors | Prediction of highly selective asymmetric catalysts. | Enables reliable predictions without intensive quantum chemical computations. azorobotics.com | azorobotics.com |

| Substrate-Aware Descriptors | Prediction of performance in Ir-catalyzed allylic substitution. | Achieves reduced dimensionality and enhanced prediction accuracy. nih.gov | nih.gov |

Development of Advanced Spectroscopic Probes for In Situ Mechanistic Studies

A thorough understanding of reaction mechanisms is fundamental to optimizing catalytic processes and designing more efficient catalysts. For reactions involving allylic esters, traditional analytical methods that analyze catalysts and products before or after the reaction (ex situ) can be insufficient, as they miss the dynamic changes that occur under actual operating conditions. numberanalytics.com The development of advanced spectroscopic probes for in situ and operando studies has been a game-changer, allowing researchers to observe catalytic events in real-time. numberanalytics.comnumberanalytics.com

Operando spectroscopy, a term derived from the Latin for "working," involves the simultaneous measurement of a catalyst's spectroscopic properties and its catalytic activity and selectivity under realistic reaction conditions. numberanalytics.comwikipedia.org This methodology provides a direct correlation between the catalyst's structure and its performance, offering invaluable insights into reaction intermediates, active sites, and potential deactivation pathways. numberanalytics.comwikipedia.org

Several advanced spectroscopic techniques are employed for these in situ studies:

Fourier-Transform Infrared (FT-IR) Spectroscopy: High-pressure in situ FT-IR is a powerful tool for identifying organometallic intermediates and understanding their coordination modes in solution under catalytic conditions. acs.org It can be used to monitor the concentration of reactants and products in real-time, as demonstrated in studies of esterification reactions. researchgate.netyoutube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-pressure NMR provides detailed structural information about species in a catalytic cycle. acs.org

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS): These techniques can reveal changes in the electronic structure and composition of a catalyst during a reaction. nih.gov

Raman Spectroscopy: This technique is another valuable tool for studying catalyst structure and identifying reaction intermediates. wikipedia.org

By combining these spectroscopic methods, often with microscopy for spatially-resolved data, researchers can visualize catalyst heterogeneity and identify the specific sites where the reaction occurs. wikipedia.orgnih.gov For instance, operando IR spectroscopy has been used to identify the active species in CO oxidation reactions, while operando XAS has revealed dynamic structural changes in platinum nanoparticles during catalysis. numberanalytics.comnumberanalytics.com Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to provide a more complete mechanistic picture. nih.gov The application of these advanced probes to the study of allylic ester transformations will be crucial for designing next-generation catalysts with superior activity and selectivity.

Table 2: Advanced Spectroscopic Probes for Mechanistic Studies

| Spectroscopic Technique | Information Provided | Application Example | Reference |

|---|---|---|---|

| Operando FT-IR | Identification of active species and reaction intermediates. | Studying the mechanism of CO oxidation on Pt/Al2O3 catalysts. numberanalytics.com | numberanalytics.com |

| Operando XAS | Catalyst structure and oxidation state under reaction conditions. | Observing structural dynamics of Pt nanoparticles during CO oxidation. numberanalytics.com | numberanalytics.com |

| High-Pressure NMR | Detailed structural information of organometallic intermediates. | Understanding ligand coordination in rhodium-catalyzed hydroformylation. acs.org | acs.org |

Sustainable and Circular Economy Approaches in Ester Chemistry

The chemical industry is increasingly shifting towards more sustainable and environmentally friendly processes, a movement largely guided by the principles of green chemistry. nih.gov The synthesis of esters, including allylic esters like this compound, is a key area for the implementation of these principles. Traditional esterification methods often rely on harsh conditions, hazardous solvents, and produce significant waste. chemistryforsustainability.org Sustainable approaches aim to mitigate these issues through improved atom economy, the use of renewable resources, and the development of circular processes. labmanager.com

A key strategy in sustainable ester synthesis is the development of novel catalysts that operate under milder conditions and utilize environmentally benign oxidants. For example, researchers have developed bimetallic oxide cluster catalysts that can produce aryl esters using molecular oxygen as the sole oxidant, with water being the only byproduct. labmanager.com This approach enhances the sustainability and efficiency of the chemical reaction. labmanager.com

Another cornerstone of green ester chemistry is the move away from hazardous solvents. Methodologies have been developed for common reactions like the Steglich esterification that utilize greener solvents such as acetonitrile, which is less hazardous than traditional chlorinated or amide solvents. nih.govjove.com These greener protocols can offer comparable rates and yields while simplifying product purification and reducing solvent waste. nih.govjove.com

The concept of a circular economy involves designing processes where waste is minimized and materials are reused. In ester chemistry, this can be achieved by utilizing biomass-derived feedstocks. For instance, furfuryl alcohol, derived from biomass, can be used as a starting material for the synthesis of valuable esters. rsc.org Developing robust and recyclable catalysts, particularly biocatalysts, is crucial for making these processes economically viable and scalable. rsc.org By transforming renewable raw materials into high-value chemicals, a more sustainable and circular chemical industry can be realized.

Exploration of Novel Biocatalysts and Reaction Media for Ester Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, has emerged as a powerful tool in green chemistry, offering a highly selective and efficient alternative to traditional chemical synthesis for producing esters. researchgate.netbenthamdirect.com Enzymes, particularly lipases and esterases, operate under mild conditions of temperature and pressure, which reduces energy consumption. chemistryforsustainability.orgbenthamdirect.com A significant advantage of enzymatic synthesis is the high selectivity (regioselectivity and enantioselectivity) of biocatalysts, which minimizes the formation of byproducts and simplifies purification processes. researchgate.netbenthamdirect.com

The use of whole-cell biocatalysts, where enzymes are contained within microbial cells, offers an even more cost-effective approach by eliminating the need for costly enzyme purification. nih.gov Recombinant E. coli cells expressing specific lipases have been successfully used for the synthesis of short-chain flavor esters in organic media. nih.gov

A major area of innovation in biocatalytic ester synthesis is the exploration of non-conventional reaction media. While enzymes are naturally active in water, their hydrolytic activity can be reversed to favor synthesis in non-aqueous environments. nih.gov The choice of solvent is critical as it can affect enzyme stability and activity. nih.gov

Novel Reaction Media:

Ionic Liquids (ILs): These salts with low melting points are considered greener solvents due to their negligible vapor pressure and ability to dissolve a wide range of substances, including biological molecules. mdpi.com They have been successfully used as recyclable solvents for lipase-catalyzed reactions. mdpi.com

Deep Eutectic Solvents (DESs): DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point much lower than the individual components. iyte.edu.tr They are attractive as green solvents due to their low cost, biodegradability, and ease of preparation. iyte.edu.tr DESs have been shown to be effective media for lipase-catalyzed esterification. iyte.edu.tr However, their application is not universally generalizable, as factors like substrate solubility and interactions between the DES components and the substrates can significantly impact enzyme efficiency. uni-hannover.deacs.org For example, while the synthesis of glucose esters in certain DESs is efficient, the synthesis of esters from larger disaccharides like lactose (B1674315) can be impaired. uni-hannover.deacs.org

Research is also focused on reactive natural deep eutectic solvents (R-NADESs), where the solvent components can also act as substrates in the reaction. mdpi.com This approach is particularly valuable for synthesizing carbohydrate-based esters, overcoming the low solubility of carbohydrates in conventional organic solvents. mdpi.com The continued development of robust biocatalysts and the optimization of reaction media are key to unlocking the full potential of biocatalysis for the sustainable production of a wide range of esters, including allylic esters like this compound.

Table 3: Comparison of Reaction Media for Biocatalytic Ester Synthesis

| Reaction Medium | Advantages | Challenges | Reference |

|---|---|---|---|

| Organic Solvents | Reverses hydrolytic activity of lipases to favor synthesis. nih.gov | Can displace essential water from the enzyme, affecting structure and activity. nih.gov | nih.gov |

| Ionic Liquids (ILs) | Low vapor pressure, recyclable, good solubility for biomolecules. mdpi.com | Cost and potential toxicity need careful consideration. | mdpi.com |

| Deep Eutectic Solvents (DESs) | Low cost, biodegradable, can enhance enzyme stability. iyte.edu.tr | Substrate solubility can be limited; interactions can impair enzyme function. uni-hannover.deacs.org | iyte.edu.truni-hannover.deacs.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.